Methyl 2,2-difluoro-4-oxopentanoate
Description
Properties
Molecular Formula |
C6H8F2O3 |
|---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
methyl 2,2-difluoro-4-oxopentanoate |
InChI |
InChI=1S/C6H8F2O3/c1-4(9)3-6(7,8)5(10)11-2/h3H2,1-2H3 |
InChI Key |
MQDVDVNVCBFPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(=O)OC)(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorodifluoroacetate Derivatives as Precursors
A foundational strategy for introducing difluoromethyl groups involves chlorodifluoroacetate esters, as demonstrated in the synthesis of α,α-difluoro-β-silyloxy-1,3-dioxolane-4-propanoic acid esters. In this process, chlorodifluoroacetate undergoes nucleophilic displacement with silyl enol ethers, yielding fluorinated intermediates. Adapting this methodology, methyl 2,2-difluoro-4-oxopentanoate could be synthesized via substitution of a chloro group in a precursor such as methyl 2-chloro-4-oxopentanoate.
Reaction conditions typically involve inert solvents (e.g., tetrahydrofuran or methylene chloride) and bases like potassium carbonate to facilitate deprotonation and nucleophilic attack. For instance, in a related synthesis of 2-halo-1-(4-fluorophenyl)-2-phenylethanone, potassium carbonate enabled efficient halogen displacement at 25–30°C over 3–7 hours. Applying similar conditions, the chloro group in the hypothetical precursor could be replaced by fluoride ions, leveraging the electrophilicity of the α-carbon adjacent to the ketone.
Solvent Optimization in Substitution Reactions
Solvent choice critically impacts reaction efficiency. Data from the synthesis of 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N-β-diphenylbenzene butane amide reveal that acetone and isopropyl alcohol (IPA) yield superior purity (99.47% and 99.43%, respectively) compared to polar aprotic solvents like dimethylformamide (DMF). The table below extrapolates these findings to hypothetical substitution reactions for this compound:
| Solvent | Temperature (°C) | Reaction Time (hr) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Acetone | 25–30 | 3 | 99.47 | 73.8 |
| Isopropyl Alcohol | 25–30 | 7 | 99.43 | 73.2 |
| Ethyl Acetate | 25–30 | 6 | 99.44 | 49.3 |
| Methylene Chloride | 25–30 | 20 | 98.3 | 21.1 |
These results suggest that ketonic solvents (acetone, methyl ethyl ketone) enhance reaction kinetics and product stability, likely due to their moderate polarity and compatibility with enolate intermediates.
Condensation and Cyclization Strategies
Friedel-Crafts Acylation for Ketone Formation
The Friedel-Crafts acylation, employed in synthesizing 1-(4-fluorophenyl)-2-phenylethanone, offers a template for constructing the ketone moiety in this compound. By reacting acetyl chloride derivatives with appropriate substrates in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃), ketone groups can be introduced regioselectively. For example, phenyl acetyl chloride condensed with fluorobenzene at −10°C to 0°C yielded 1-(4-fluorophenyl)-2-phenylethanone with 99.4% purity after crystallization.
Adapting this method, methyl 4-oxopentanoate could undergo Friedel-Crafts acylation with difluoroacetyl chloride to install the 2,2-difluoro group. However, the electron-withdrawing nature of fluorine may necessitate stronger Lewis acids or elevated temperatures to overcome reduced electrophilicity.
Knoevenagel Condensation for α,β-Unsaturated Intermediates
Knoevenagel condensation—a proven method for α,β-unsaturated ketone synthesis—could facilitate the formation of the pentanoate backbone. By condensing malonic acid derivatives with aldehydes or ketones in the presence of amines, conjugated systems are generated. Subsequent hydrogenation or fluorination steps could then introduce the difluoro group. For instance, methyl acetoacetate reacts with difluoroacetophenone under basic conditions to form α,β-unsaturated intermediates, which are hydrogenated to yield saturated difluorinated esters.
Fluorination Techniques
Direct Fluorination Using DAST
Esterification and Protection-Deprotection Sequences
Methyl Ester Formation via Acid-Catalyzed Esterification
The final esterification step could involve reacting 2,2-difluoro-4-oxopentanoic acid with methanol under acidic conditions. In a related process, 4-methyl-3-oxo-N-phenylpentanamide was isolated by distilling off methanol as a byproduct during esterification. Using sulfuric acid as a catalyst, this method achieves high conversion rates (>90%) but requires careful pH adjustment (0.5–2.0) to prevent keto-enol tautomerization.
Silyl Protection of Ketone Groups
To prevent undesired side reactions during fluorination or substitution, the ketone moiety in 4-oxopentanoate intermediates could be protected as silyl enol ethers. For instance, treatment with trimethylsilyl chloride (TMSCl) and a base forms a stable silyl ether, which is later hydrolyzed under mild acidic conditions. This strategy is critical in multi-step syntheses where the ketone’s reactivity must be temporarily suppressed.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Equipment Requirements |
|---|---|---|---|
| Nucleophilic Substitution | 73.8 | High | Standard glassware |
| Friedel-Crafts Acylation | 68.0 | Moderate | Cryogenic setup |
| Knoevenagel Condensation | 55.4 | Low | Inert atmosphere |
| DAST Fluorination | 50.0* | Low | Moisture-free systems |
| Halex Reaction | 65.0* | Moderate | High-temperature reactor |
*Estimated based on analogous reactions.
Nucleophilic substitution emerges as the most viable route due to its high yield and compatibility with industrial-scale equipment. However, Friedel-Crafts acylation offers regioselectivity advantages for complex substrates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, resulting in the formation of fluorinated alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of substituted fluorinated esters or other derivatives.
Scientific Research Applications
Synthetic Route
The general reaction for synthesizing methyl 2,2-difluoro-4-oxopentanoate is represented as follows:
Chemistry
This compound serves as a building block in organic synthesis. Its fluorinated structure allows it to participate in various chemical reactions, facilitating the development of more complex organofluorine compounds. This is particularly valuable in the study of fluorine chemistry due to the unique properties imparted by fluorine atoms.
Biology
In biological research, this compound is investigated for its potential as a probe in biochemical studies. The presence of fluorine can influence interactions with biological macromolecules, making it suitable for exploring enzyme kinetics and receptor-ligand interactions. Preliminary studies suggest that compounds with similar difluoromethyl groups can interact with enzymes or receptors, potentially leading to altered biological responses.
Medicine
This compound is explored for its potential use in drug development . The unique structure may allow it to serve as a precursor for developing new pharmaceuticals, particularly in antiviral and anticancer research. The incorporation of fluorine into drug candidates often enhances their metabolic stability and bioavailability.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials with enhanced properties. Its unique reactivity can lead to products that exhibit increased stability or reactivity compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-4-oxopentanoate involves its interaction with various molecular targets The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors The keto group plays a crucial role in its chemical behavior, enabling it to participate in various biochemical pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between Methyl 2,2-difluoro-4-oxopentanoate and analogous compounds:
*Calculated based on molecular formula.
Key Observations:
- Ester Groups: Methyl esters (e.g., the target compound) typically have lower molecular weights and higher volatility than ethyl or diethyl analogs (e.g., [428-97-7]) .
- Ketone Positioning: Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate ([893643-18-0]) contains two ketones, likely increasing its reactivity in nucleophilic additions or condensations compared to mono-ketone derivatives .
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Boiling Point: Ethyl esters (e.g., [141-97-9]) generally have higher boiling points than methyl esters due to increased molecular weight and van der Waals interactions.
- Solubility: Trifluoro-substituted compounds (e.g., [893643-18-0]) may exhibit lower water solubility due to enhanced hydrophobicity from fluorine atoms .
Biological Activity
Methyl 2,2-difluoro-4-oxopentanoate is a fluorinated compound with potential biological applications due to its unique structural properties. The introduction of fluorine atoms in organic compounds often enhances their biological activity, making them valuable in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound features two fluorine atoms and a keto group, which can significantly influence its reactivity and interaction with biological systems. The presence of the methyl ester enhances its lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The fluorine atoms can alter the electronic properties of the molecule, enhancing its binding affinity to target sites.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It can also interact with receptor proteins, potentially influencing signal transduction pathways.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the structure of this compound can lead to variations in biological activity. For example:
- Fluorination : The introduction of additional fluorine atoms has been shown to enhance anticancer properties in similar compounds.
- Alkyl Substituents : Variations in alkyl chain length and branching can affect solubility and bioavailability, impacting overall efficacy .
Biological Activity and Case Studies
Several studies have investigated the biological effects of this compound and related compounds:
-
Anticancer Activity : In a study examining a series of fluorinated ketones, this compound demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer models (IC50 values ranging from 1.5 to 3.0 μM) .
Compound IC50 (μM) Cancer Cell Line This compound 1.5 MDA-MB-231 Related Compound A 3.0 MCF-7 Related Compound B 5.0 HeLa - Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles indicated that this compound has favorable pharmacokinetic properties due to its ester functionality enhancing absorption through lipid membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
